molecular formula C17H14N2O5S2 B2579249 (5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone CAS No. 1321967-33-2

(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone

Cat. No. B2579249
M. Wt: 390.43
InChI Key: KBHQKUYHZSGTNT-XNTDXEJSSA-N
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Description

“(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone” appears to be a complex organic compound. It contains a thiazolidinone group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This group is often found in pharmaceuticals and exhibit a wide range of biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidinone ring, the introduction of the methoxyethyl group, and the attachment of the nitrophenyl-furanyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazolidinone ring, the methoxyethyl group, and the nitrophenyl-furanyl group would all contribute to the overall structure and properties of the molecule.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The nitro group on the phenyl ring could potentially be reduced to an amino group, and the thiazolidinone ring could undergo various reactions depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make it more reactive, and the thiazolidinone ring could contribute to its stability.


Safety And Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. However, compounds containing nitro groups can often be explosive or toxic, so appropriate safety precautions should be taken when handling this compound.


Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. It could also involve studying its interactions with various biological targets to determine its potential as a pharmaceutical.


Please note that this is a general analysis based on the structure of the compound, and specific information could vary. For a detailed and accurate analysis, please refer to relevant scientific literature or consult with a chemist or pharmacologist.


properties

IUPAC Name

(5E)-3-(2-methoxyethyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-23-8-7-18-16(20)15(26-17(18)25)10-13-5-6-14(24-13)11-3-2-4-12(9-11)19(21)22/h2-6,9-10H,7-8H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHQKUYHZSGTNT-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone

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